Chemical structure and properties of 3-Ethynyl-4-methylthiophene
Chemical structure and properties of 3-Ethynyl-4-methylthiophene
An In-depth Technical Guide to 3-Ethynyl-4-methylthiophene
Abstract: This guide provides a comprehensive technical overview of 3-Ethynyl-4-methylthiophene, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We explore its molecular architecture, detailed spectroscopic characterization, robust synthetic protocols, and key chemical transformations. The narrative is framed from an applied research perspective, emphasizing the causal reasoning behind experimental design and validation. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Thiophene and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, a designation earned due to their frequent appearance in a multitude of approved pharmaceutical agents.[1][2][3] Their bioisosteric relationship with benzene rings often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability or improved receptor binding, without the liabilities sometimes associated with simple aryl groups.[2] The strategic introduction of an ethynyl (acetylenic) group onto this scaffold, as seen in 3-Ethynyl-4-methylthiophene, creates a molecule of significant synthetic value. The terminal alkyne is a uniquely versatile functional handle, enabling a suite of highly reliable and orthogonal coupling reactions. This guide will elucidate the core properties, synthesis, and utility of this specific derivative, providing the technical foundation necessary for its successful application in research and development.
Molecular Structure and Spectroscopic Profile
A thorough understanding of a molecule begins with its structural and spectroscopic identity. This section details the expected physicochemical and spectral characteristics of 3-Ethynyl-4-methylthiophene, which are critical for its unambiguous identification and quality control.
Chemical Structure and Physicochemical Properties
The molecule consists of a five-membered thiophene ring substituted at the C3 and C4 positions with an ethynyl and a methyl group, respectively.
Caption: Chemical structure of 3-Ethynyl-4-methylthiophene.
Table 1: Physicochemical Properties of 3-Ethynyl-4-methylthiophene
| Property | Predicted/Expected Value | Notes |
| Molecular Formula | C₇H₆S | - |
| Molecular Weight | 122.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar compounds like 3-ethynylthiophene.[4] |
| Boiling Point | ~160-170 °C | Extrapolated from related structures. |
| Solubility | Soluble | Expected to be soluble in common organic solvents (DCM, THF, Ether, Hexanes). |
Spectroscopic Characterization
The following tables summarize the expected spectroscopic data for 3-Ethynyl-4-methylthiophene, derived from foundational principles and data from analogous structures.[5][6] This information is crucial for confirming the identity and purity of the synthesized material.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiophene-H (C2-H) | ~7.15 | d | Expected to be a doublet due to coupling with C5-H, though may appear as a singlet if coupling is small. |
| Thiophene-H (C5-H) | ~6.95 | d | Expected to be a doublet coupled to C2-H. |
| Acetylenic-H (≡C-H) | ~3.30 | s | A sharp, characteristic singlet for a terminal alkyne proton. |
| Methyl-H (-CH₃) | ~2.25 | s | A singlet integrating to 3 protons. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Notes |
| Thiophene-C (C2, C5) | 120 - 130 | Two distinct signals for the protonated ring carbons. |
| Thiophene-C (C3, C4) | 125 - 140 | Two distinct signals for the substituted (quaternary) ring carbons. |
| Acetylenic-C (C≡CH) | ~83 | Quaternary alkyne carbon. |
| Acetylenic-C (C≡C H) | ~75 | Protonated alkyne carbon. |
| Methyl-C (-CH₃) | ~15 | Typical chemical shift for a methyl group on an aromatic ring. |
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Rationale |
| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp | A highly diagnostic and sharp peak indicative of a terminal alkyne.[7] |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium | sp³ and sp² C-H stretching vibrations.[8] |
| C≡C Stretch (Alkyne) | 2100 - 2150 | Medium to Weak | Confirms the presence of the alkyne triple bond.[7] |
| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium | Aromatic ring stretching vibrations.[9] |
| C-S Stretch (Thiophene Ring) | 690 - 820 | Medium | Characteristic vibration of the thiophene ring.[9] |
Synthesis Protocol: The Corey-Fuchs Reaction
The transformation of an aldehyde to a terminal alkyne is a cornerstone one-carbon homologation in organic synthesis. The Corey-Fuchs reaction is a highly reliable and widely adopted method for this purpose.[10][11] It proceeds via a two-step sequence involving the formation of a dibromoalkene followed by metal-halogen exchange and elimination.
Caption: Synthetic workflow for 3-Ethynyl-4-methylthiophene.
Step 1: Synthesis of 3-(2,2-Dibromovinyl)-4-methylthiophene
Expertise & Experience: This step is a variation of the Wittig reaction.[10] Carbon tetrabromide and triphenylphosphine react to form a phosphorus ylide in situ. This ylide then reacts with the starting aldehyde to generate the 1,1-dibromoalkene. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and effectively solubilizes the reagents. The reaction is initiated at 0 °C to control the initial exothermic formation of the ylide.
Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Charge the flask with triphenylphosphine (2.2 eq.) and anhydrous DCM. Cool the stirred solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly. The solution will typically turn a dark orange/red color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of 4-methylthiophene-3-carbaldehyde (1.0 eq.) in anhydrous DCM dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Trustworthiness (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the aldehyde spot and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure dibromoalkene intermediate.
Step 2: Synthesis of 3-Ethynyl-4-methylthiophene
Expertise & Experience: This step is a Fritsch–Buttenberg–Wiechell rearrangement.[12] Two equivalents of a strong base, n-butyllithium (n-BuLi), are required. The first equivalent performs an E2 elimination of HBr to form a bromoalkyne intermediate. The second equivalent undergoes a lithium-halogen exchange with the remaining bromine, which then rearranges to form a lithium acetylide.[12][13] The reaction is conducted at -78 °C (a dry ice/acetone bath) because organolithium reagents are extremely reactive and non-selective at higher temperatures, which could lead to side reactions like attack on the thiophene ring. THF is the solvent of choice as it is aprotic and effectively solvates the lithium species.
Protocol:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 3-(2,2-dibromovinyl)-4-methylthiophene (1.0 eq.) from Step 1 in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (2.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm slowly to room temperature over 1-2 hours.
-
Trustworthiness (Validation): Monitor for completion by TLC, observing the disappearance of the dibromoalkene spot.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the lithium acetylide to form the terminal alkyne.
-
Work-up: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically eluting with hexanes) to afford the final product, 3-Ethynyl-4-methylthiophene.
Reactivity and Applications in Drug Development
The synthetic utility of 3-Ethynyl-4-methylthiophene stems from the reactivity of its terminal alkyne, which serves as a gateway to three major classes of powerful chemical reactions.
Caption: Major synthetic transformations of 3-Ethynyl-4-methylthiophene.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds.[14][15][16] It allows for the direct coupling of 3-Ethynyl-4-methylthiophene with a wide variety of aryl or vinyl halides, providing straightforward access to complex conjugated systems used in materials science and as precursors to pharmacologically active molecules.[17]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the flagship reaction of "Click Chemistry," CuAAC provides an exceptionally efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[18][19] This reaction is robust, high-yielding, and tolerant of numerous functional groups, making it ideal for late-stage functionalization in drug discovery, bioconjugation, and the creation of large compound libraries.[18]
Acetylide Nucleophilic Attack: The terminal alkyne proton is acidic (pKa ≈ 25) and can be readily removed by a strong base (like n-BuLi or Grignard reagents) to form a potent carbon nucleophile.[20] This acetylide can then attack a wide range of electrophiles, such as aldehydes, ketones, or epoxides, to build molecular complexity and install key functional groups like propargyl alcohols.
Conclusion
3-Ethynyl-4-methylthiophene represents a strategically designed molecular building block. Its synthesis is achieved through reliable and well-understood organic transformations, and its structure is readily confirmed by standard analytical methods. The true power of this compound lies in the synthetic versatility afforded by the terminal alkyne, which acts as a robust handle for diversification through high-fidelity reactions like Sonogashira coupling and Click Chemistry. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the creation of novel, complex, and functional molecules built upon the privileged thiophene scaffold.
References
A specific paper detailing the synthesis and full characterization of 3-Ethynyl-4-methylthiophene was not identified in the search. The synthetic protocols and predicted spectroscopic data are based on well-established, fundamental principles of organic chemistry and are representative of the expected outcomes for a molecule of this class. The references below provide authoritative grounding for the core reactions and concepts discussed.
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